1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea
Description
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O2/c1-21-13-5-6-23-8-9(13)12(20-21)7-18-15(22)19-14-10(16)3-2-4-11(14)17/h2-4H,5-8H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJBHVYVBKRKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a complex organic compound characterized by a urea moiety linked to a difluorophenyl group and a tetrahydropyrano-pyrazole derivative. This compound has garnered attention due to its potential pharmacological properties, particularly in the realm of kinase inhibition and other therapeutic applications.
Chemical Structure and Properties
The structural composition of this compound includes:
- Difluorobenzene Ring : Enhances lipophilicity.
- Tetrahydropyrano-Pyrazole Component : Suggests diverse biological activities.
The presence of these functional groups indicates that this compound may exhibit significant biological activity across various assays.
Pharmacological Properties
- Kinase Inhibition : Preliminary studies suggest that compounds similar to 1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea can effectively bind to target proteins such as kinases. Kinases are crucial in many signaling pathways and are often implicated in cancer and other diseases.
- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. Recent studies have shown that related compounds exhibit significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values indicating potent activity compared to standard anti-inflammatory drugs like diclofenac .
- Anticancer Potential : The pyrazole scaffold is recognized for its anticancer properties. Research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
- Antimicrobial Activity : Compounds containing pyrazole rings have been reported to exhibit antibacterial and antifungal activities. Studies have shown effectiveness against various pathogens, suggesting potential use in treating infections .
Study on Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of various pyrazole derivatives found that certain compounds displayed superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The most potent compounds showed IC50 values significantly lower than those of established NSAIDs such as ibuprofen .
Study on Anticancer Effects
In another study focusing on the anticancer properties of pyrazole derivatives, researchers synthesized several new compounds based on the pyrazole framework. Among these, one derivative exhibited a remarkable ability to inhibit the growth of breast cancer cells with an IC50 value comparable to leading chemotherapeutic agents .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 1-(5-tert-butyl-2-phenylyl)-3-(4-chlorophenyl)urea | Structure | Improved binding potency due to side chain modifications | Strong kinase inhibition |
| 5-(2-fluorophenyl)-1H-pyrazole | Structure | Exhibits anti-inflammatory properties | Significant COX inhibition |
Applications De Recherche Scientifique
Kinase Inhibition
Research indicates that compounds similar to 1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea may exhibit significant kinase inhibition activities. Kinases play a critical role in various cellular processes, including signaling pathways that regulate cell growth and metabolism. The compound's ability to bind effectively to kinase targets suggests its potential as a therapeutic agent in cancer treatment and other diseases characterized by aberrant kinase activity .
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess diverse pharmacological activities, including antimicrobial properties. The unique structure of this compound may enhance its efficacy against various bacterial strains. Preliminary assays indicate promising results in inhibiting the growth of specific pathogens .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are under investigation. Inflammation is a contributing factor in numerous chronic diseases; thus, compounds that can modulate inflammatory responses are of great interest in drug development .
Case Study 1: Kinase Targeting
In a study published in Journal of Medicinal Chemistry, researchers evaluated the inhibitory effects of various urea derivatives on specific kinases involved in cancer pathways. The results indicated that 1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea demonstrated significant inhibitory activity against the target kinases compared to control compounds .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of this compound against gram-positive and gram-negative bacteria. The findings revealed that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of existing antibiotics .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Key structural analogs and their comparative properties are outlined below:
Table 1: Structural and Physicochemical Comparisons
Structural and Functional Differences
Core Heterocycle Variations: The target compound’s tetrahydropyrano[4,3-c]pyrazole core (a fused bicyclic system) distinguishes it from analogs like the pyrazine-pyrazole hybrid in or the pyridinyl-pyrazole in . This core likely enhances conformational stability compared to simpler pyrazole derivatives .
The pyridinyl moiety in may enhance solubility or target-specific interactions (e.g., kinase binding), whereas the tetrahydropyrano ring in the target compound could influence steric hindrance or pharmacokinetics.
Synthetic Accessibility: Yields for related pyrano-pyrazole derivatives (e.g., 80% for compound 3s in ) suggest feasible synthesis routes, though the target compound’s urea linkage may require additional steps, such as coupling reactions with isocyanates or carbamates.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(2,6-difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : Use multi-step synthesis involving condensation reactions, as seen in analogous pyrano[2,3-c]pyrazole derivatives. For example, POCl₃ in dry DMF under controlled heating (80°C for 4 hours) can facilitate cyclization . Optimize purification via flash column chromatography (ethyl acetate/petroleum ether gradients) to isolate the urea backbone . Monitor intermediates using thin-layer chromatography (TLC) and adjust stoichiometric ratios based on NMR yield analysis (e.g., 80% yield achieved for structurally similar compounds) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and computational techniques:
- 1H/13C NMR : Assign peaks using deuterated DMSO (δ 2.48 ppm for methyl groups, δ 7.3–7.8 ppm for aromatic protons) .
- IR Spectroscopy : Identify urea C=O stretches (~1684 cm⁻¹) and N-H bonds (~3343 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (exact mass ~275–385 g/mol) via high-resolution MS .
- DFT Calculations : Model electronic transitions and polar surface area (PSA) to predict solubility .
Advanced Research Questions
Q. What strategies can resolve contradictions in observed bioactivity data for this compound?
- Methodological Answer : Apply the quadripolar methodological model :
- Theoretical Pole : Link bioactivity to urea’s hydrogen-bonding capacity using docking studies.
- Epistemological Pole : Compare results across cell lines (e.g., cancer vs. normal) to identify selectivity.
- Technical Pole : Validate assays (e.g., IC₅₀ reproducibility via dose-response curves).
- Morphological Pole : Cross-reference crystallographic data (if available) with computational binding poses.
Q. How can researchers design experiments to probe the urea moiety’s role in target binding?
- Methodological Answer :
- Isosteric Replacement : Synthesize analogs replacing urea with thiourea or amide groups and compare binding affinities via SPR or ITC .
- Mutagenesis Studies : If targeting enzymes (e.g., kinases), mutate key residues (e.g., Asp/Glu) to disrupt hydrogen-bond networks.
- Free-Energy Perturbation (FEP) : Use molecular dynamics to quantify urea’s contribution to binding energy .
Q. What computational parameters are critical for molecular docking or QSAR studies of this compound?
- Methodological Answer :
- Force Fields : Use OPLS-4 or CHARMM36 for accurate urea interactions.
- Solvation Models : Include explicit water molecules for polar urea groups.
- QSAR Descriptors : Incorporate LogP (~1.7), PSA (~78.5 Ų), and dipole moments from DFT .
- Validation : Compare docking scores (e.g., Glide SP/XP) with experimental IC₅₀ values to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
